N-benzyl-2-(2-fluorophenoxy)acetamide

Description

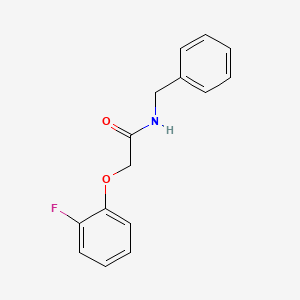

N-Benzyl-2-(2-fluorophenoxy)acetamide is a fluorinated acetamide derivative characterized by a benzyl group attached to the nitrogen atom and a 2-fluorophenoxy moiety at the acetamide’s α-position. The fluorine atom at the ortho position of the phenoxy group enhances electronegativity and may influence metabolic stability, solubility, and target binding compared to non-fluorinated analogs .

Properties

IUPAC Name |

N-benzyl-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c16-13-8-4-5-9-14(13)19-11-15(18)17-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINGMCGQCPDINY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(2-fluorophenoxy)acetamide typically involves the reaction of benzylamine with 2-fluorophenoxyacetic acid or its derivatives. One common method is the acylation of benzylamine with 2-fluorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-(2-fluorophenoxy)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Halogen vs. The fluorine atom in the target compound may reduce steric hindrance compared to bulkier chloro groups.

- Heterocyclic Modifications: Replacement of the phenoxy group with thiazole (KX2-391) or nitroimidazole (Benznidazole) shifts activity toward kinase inhibition or antiparasitic effects, respectively .

- Synthetic Accessibility: Yields for tetrahydroisoquinoline derivatives (e.g., 25j in ) vary widely (12–94%), highlighting challenges in introducing bulky substituents .

Key Observations :

- Fluorine’s Role: The 4-fluorobenzylthiazolyl analog (8b) demonstrates potent cell proliferation inhibition, suggesting fluorinated groups enhance bioactivity . However, direct data for the target compound’s fluorophenoxy group is lacking.

- Antiparasitic Activity : Benznidazole’s nitroimidazole scaffold is effective against T. cruzi but associated with severe side effects (e.g., neurotoxicity), whereas fluorinated analogs might offer improved safety .

- Receptor Selectivity: Tetrahydroisoquinoline derivatives show that substituents at the 6- and 7-positions (e.g., methoxy, piperidinyl) dictate orexin receptor selectivity .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations :

- Crystal Packing : Chloro-substituted analogs form hydrogen-bonded chains, improving crystallinity and stability .

Q & A

Basic Synthesis and Optimization

Q: What are the key steps and critical reaction conditions for synthesizing N-benzyl-2-(2-fluorophenoxy)acetamide? A:

- Synthesis Protocol : The compound is typically synthesized via a multi-step reaction:

- Nucleophilic substitution : Reacting 2-fluorophenol with chloroacetyl chloride to form 2-(2-fluorophenoxy)acetyl chloride.

- Amidation : Coupling the intermediate with benzylamine in a polar aprotic solvent (e.g., dichloromethane) under nitrogen atmosphere .

- Critical Conditions :

- Temperature : Maintain 0–5°C during acylation to minimize side reactions.

- Solvent Choice : Use anhydrous solvents to prevent hydrolysis of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity.

- Monitoring : Thin-layer chromatography (TLC) and -NMR for real-time tracking of reaction progress .

Structural Characterization

Q: Which analytical techniques are most reliable for confirming the structure and purity of this compound? A:

- Primary Methods :

- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions (e.g., fluorophenyl protons at δ 6.8–7.3 ppm, acetamide carbonyl at δ 170–175 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₅H₁₃FNO₂; [M+H]⁺ = 266.0982).

- HPLC : Purity assessment using a C18 column (≥98% purity threshold for biological assays) .

- Advanced Techniques : X-ray crystallography (if single crystals are obtained) for absolute configuration determination .

Biological Activity Profiling (Advanced)

Q: How can researchers investigate the compound’s mechanism of action, particularly its receptor interactions? A:

- Target Identification :

- Radioligand Binding Assays : Screen against GPCRs (e.g., metabotropic glutamate receptors) using -labeled ligands to quantify affinity (K) .

- Enzyme Inhibition Studies : Dose-response curves (IC) for kinases or proteases, with positive controls (e.g., staurosporine for kinases).

- Functional Assays :

- Calcium Flux Assays : Monitor intracellular Ca changes in HEK293 cells expressing target receptors .

- Patch-Clamp Electrophysiology : For ion channel modulation studies.

Data Contradiction Analysis

Q: How should discrepancies in reported biological activities (e.g., IC variability) be resolved? A:

- Variables to Validate :

- Compound Purity : Reanalyze batches via HPLC; impurities >2% can skew results.

- Assay Conditions : Check buffer pH, temperature, and cell passage number (e.g., HEK293 viability post-thaw).

- Statistical Power : Ensure n ≥ 3 replicates; use ANOVA with post-hoc tests .

- Cross-Lab Validation : Collaborate with independent labs to replicate key findings.

Stability and Formulation Challenges

Q: What strategies improve the compound’s stability in aqueous solutions for in vivo studies? A:

- pH Optimization : Prepare stock solutions in DMSO (stable at -20°C for 6 months) and dilute in PBS (pH 7.4) immediately before use.

- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) .

- Degradation Studies : Use LC-MS to identify hydrolytic by-products (e.g., free fluorophenol).

Troubleshooting Low Reaction Yields

Q: What steps address low yields during the amidation step? A:

- Catalyst Optimization : Add 4-dimethylaminopyridine (DMAP) to enhance acylation efficiency.

- Solvent Switch : Replace dichloromethane with THF for better solubility of benzylamine.

- By-Product Mitigation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .

Computational Modeling (Advanced)

Q: How can in silico methods predict binding modes or metabolic pathways? A:

- Docking Simulations : Use AutoDock Vina to model interactions with mGluR2 (PDB: 6WGH). Focus on fluorophenyl-π stacking with Phe-682 .

- ADME Prediction : SwissADME to estimate logP (~2.8), CYP450 metabolism, and blood-brain barrier permeability .

Synthetic By-Product Identification

Q: How are unexpected by-products characterized and minimized? A:

- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z 248.1 suggests de-fluorinated by-product).

- Reaction Quenching : Rapid cooling and acid/base extraction to isolate the desired product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.